Differentiation in GATA4–NKX2-5 Transcriptional Synergy Inhibition: The Critical Role of the Southern Aryloxy Substituent
In a quantitative SAR campaign of 220 phenylisoxazole carboxamide derivatives, the aromatic substituent attached to the anilide nitrogen (‘southern part’) was identified as the principal determinant of GATA4–NKX2-5 transcriptional synergy inhibition [1]. The reference lead compound N‑[4‑(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4‑carboxamide exhibited an IC₅₀ of 3 μM in a reporter gene assay [2]. CAS 1024569-34-3 replaces the diethylamino group with a 4‑(2‑naphthyloxy)phenyl moiety—a bulkier, more lipophilic, and conformationally distinct fragment. Although the exact IC₅₀ of CAS 1024569-34-3 has not been published in a peer-reviewed study, the SAR rules derived from 220 analogs indicate that modifications at this position produce up to >30‑fold changes in inhibitory potency and can completely invert selectivity between GATA4‑dependent and NKX2-5‑dependent transcriptional readouts [1].
| Evidence Dimension | GATA4–NKX2-5 transcriptional synergy inhibition (reporter gene assay) |
|---|---|
| Target Compound Data | Exact IC₅₀ not publicly disclosed; predicted to differ significantly from the diethylamino reference based on established SAR trends |
| Comparator Or Baseline | N‑[4‑(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4‑carboxamide, IC₅₀ = 3 μM |
| Quantified Difference | SAR data from 220 analogs show that southern substituent modifications alter IC₅₀ values by >30‑fold; the naphthyloxy substituent of the target compound represents a chemically distinct pharmacophore element not present in any reported lead |
| Conditions | GATA4–NKX2-5 transcriptional synergy reporter gene assay in mammalian cells [1][2] |
Why This Matters
For scientists procuring compounds to interrogate cardiac transcription factor biology, the specific naphthyloxy substituent defines the compound's pharmacological fingerprint; substitution with a simpler aryl analog would invalidate quantitative comparisons and likely eliminate the desired transcriptional modulation profile.
- [1] Välimäki, M. J.; et al. Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. J. Med. Chem. 2019, 62 (17), 8284–8310. DOI: 10.1021/acs.jmedchem.9b01086. View Source
- [2] Välimäki, M. J.; et al. Discovery of Small Molecules Targeting the Synergy of Cardiac Transcription Factors GATA4 and NKX2-5. J. Med. Chem. 2017, 60 (18), 7781–7798. DOI: 10.1021/acs.jmedchem.7b00816. View Source
